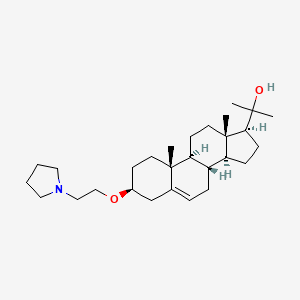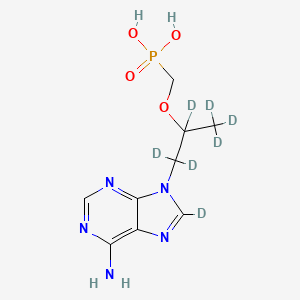
(Rac)-Tenofovir-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Tenofovir-d7 is a deuterated form of Tenofovir, an antiretroviral medication used to prevent and treat HIV/AIDS and chronic hepatitis B. The “d7” denotes the presence of seven deuterium atoms, which are isotopes of hydrogen. This modification can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tenofovir-d7 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the tenofovir structure. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of deuterated reagents in bulk quantities is a critical aspect of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Tenofovir-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
(Rac)-Tenofovir-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Employed in research on the metabolism and pharmacokinetics of antiretroviral drugs.
Medicine: Investigated for its potential to improve the efficacy and safety profile of tenofovir-based therapies.
Industry: Utilized in the development of new formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of (Rac)-Tenofovir-d7 involves its conversion to tenofovir diphosphate, which inhibits the activity of HIV reverse transcriptase and hepatitis B virus polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in the body. The presence of deuterium atoms can enhance the stability and half-life of the compound, leading to improved therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tenofovir: The non-deuterated form of (Rac)-Tenofovir-d7, widely used in antiretroviral therapy.
Tenofovir alafenamide: A prodrug of tenofovir with improved pharmacokinetic properties.
Adefovir: Another nucleotide analog used in the treatment of hepatitis B.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. This modification can lead to improved efficacy, reduced side effects, and potentially lower dosing frequencies compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C9H14N5O4P |
|---|---|
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
[1-(6-amino-8-deuteriopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,4D,6D |
InChI-Schlüssel |
SGOIRFVFHAKUTI-JBIKYDHQSA-N |
Isomerische SMILES |
[2H]C1=NC2=C(N=CN=C2N1C([2H])([2H])C([2H])(C([2H])([2H])[2H])OCP(=O)(O)O)N |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


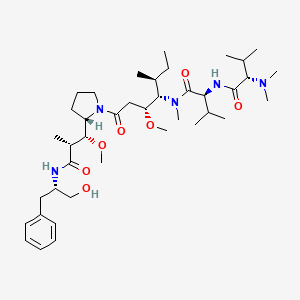
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
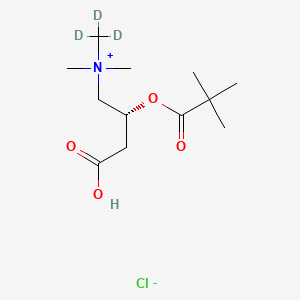
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
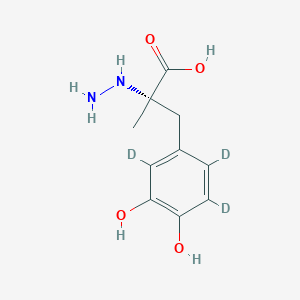
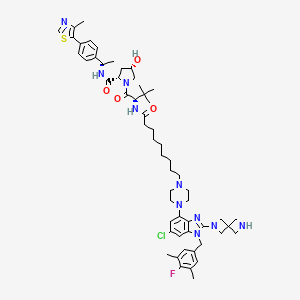

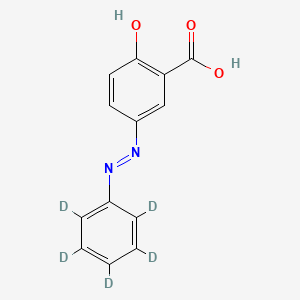
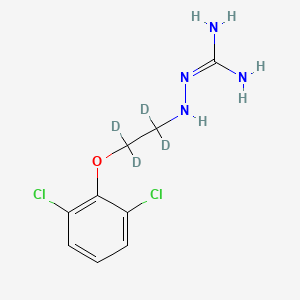

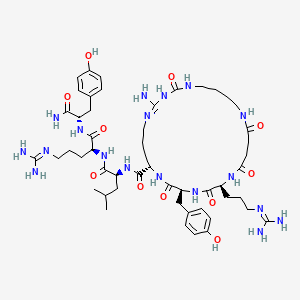
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)

